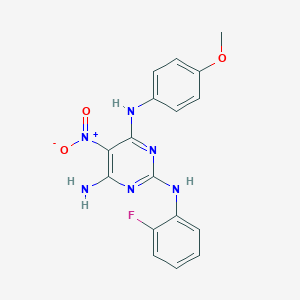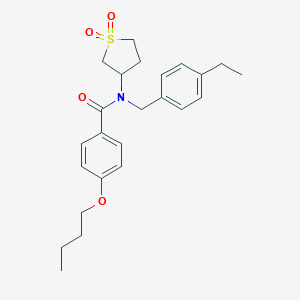
N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring substituted with fluorophenyl, methoxyphenyl, and nitro groups, as well as three amine groups. The exact structure would depend on the specific positions of these substituents on the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of multiple functional groups (amine, nitro, methoxy, and fluorophenyl) could allow for various reactions to occur, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (nitro, amine, and methoxy) and an aromatic ring could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has been extensively studied for its potential use as a therapeutic agent in various diseases. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have anti-microbial properties and can be used to treat bacterial infections.
Mechanism of Action
The mechanism of action of N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of NF-κB, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, a process by which cells undergo programmed cell death. It has also been shown to inhibit angiogenesis, the formation of new blood vessels. In addition, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions. However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively new compound and its biological properties are not fully understood. In addition, the cost of synthesizing this compound can be high.
Future Directions
There are several future directions for the research of N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine. One potential direction is to study the effect of this compound on other diseases such as neurodegenerative diseases. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Furthermore, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved biological properties.
Synthesis Methods
N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method of this compound has been described in detail in various research articles. The first step involves the reaction of 2-fluoroaniline with 4-methoxybenzaldehyde to form 2-fluoro-N-(4-methoxybenzyl)aniline. This intermediate product is then reacted with 5-nitro-2,4,6-triaminopyrimidine to form this compound.
properties
IUPAC Name |
2-N-(2-fluorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-16-14(24(25)26)15(19)22-17(23-16)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBHQFNIVCQGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356242.png)
![methyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B356243.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B356244.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B356245.png)
![(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B356246.png)
![9-(biphenyl-2-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B356247.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-isopropoxybenzamide](/img/structure/B356249.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B356251.png)
![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356252.png)

![(E)-[1-[2-(diethylazaniumyl)ethyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B356255.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate](/img/structure/B356260.png)
![(4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B356261.png)
![2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B356263.png)